Cas no 873224-95-4 (1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester)

1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-, 1,1-dimethylethyl ester is a brominated piperazine derivative with a tert-butyl ester group, serving as a valuable intermediate in organic synthesis and pharmaceutical research. Its structural features, including the 3-bromophenyl and 3-oxo substituents, enhance reactivity for further functionalization, making it useful in the development of bioactive compounds. The tert-butyl ester group provides stability and facilitates selective deprotection under mild conditions. This compound is particularly relevant in medicinal chemistry for constructing heterocyclic scaffolds or modifying peptide structures. Its high purity and well-defined properties ensure reproducibility in synthetic applications. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester structure
873224-95-4 structure
Product Name:1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester
CAS No:873224-95-4
MF:C15H19BrN2O3
MW:355.226963281631
MDL:MFCD16620836
CID:1876585
PubChem ID:91666700
Update Time:2025-06-10

1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester
    • tert-Butyl4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
    • MFCD16620836
    • SCHEMBL19690382
    • AB10332
    • 873224-95-4
    • t-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
    • tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
    • MDL: MFCD16620836
    • Inchi: 1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3
    • InChI Key: IQHZRXKHRUWKBW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N1C(CN(C(=O)OC(C)(C)C)CC1)=O

Computed Properties

  • Exact Mass: 354.05791Da
  • Monoisotopic Mass: 354.05791Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 508.2±45.0 °C at 760 mmHg
  • Flash Point: 261.1±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester Security Information

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1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:873224-95-4)1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester
Order Number:A1185509
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):530.0
Email:sales@amadischem.com

Additional information on 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester (CAS No. 873224-95-4): An Overview

1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester (CAS No. 873224-95-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperazine ring, a bromophenyl group, and a tert-butyl ester moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The piperazine ring is a versatile moiety commonly found in many pharmaceuticals due to its ability to form hydrogen bonds and interact with various biological targets. The presence of the bromophenyl group adds further complexity and can influence the compound's pharmacological properties, such as its binding affinity and selectivity. The tert-butyl ester moiety, on the other hand, can enhance the compound's stability and solubility, making it more suitable for in vitro and in vivo studies.

Recent research has focused on the potential of 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent inhibitory activity against a specific enzyme implicated in cancer progression.

In addition to its enzymatic inhibition properties, 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are major health concerns worldwide, and there is a continuous need for new and effective treatments. Preclinical studies have indicated that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response.

The structural versatility of 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester also makes it an attractive candidate for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural changes affect the compound's biological activity. This information is crucial for optimizing the compound's properties and developing more potent and selective derivatives.

Moreover, the synthesis of 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester has been extensively studied to improve its yield and purity. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the coupling of a bromobenzene derivative with a piperazine-containing reagent followed by esterification with tert-butanol. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a larger scale.

The safety profile of 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester (CAS No. 873224-95-4) represents a valuable molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive lead compound for the development of new therapeutic agents targeting various diseases. Continued research into its properties and applications will likely yield important insights and advancements in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873224-95-4)1-Piperazinecarboxylic acid, 4-(3-bromophenyl)-3-oxo-,1,1-dimethylethyl ester
A1185509
Purity:99%
Quantity:1g
Price ($):530.0
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